Cas no 244765-00-2 (2-tert-Butoxycarbonylamino-5-hydroxy-benzoic Acid)

2-tert-Butoxycarbonylamino-5-hydroxy-benzoic Acid is a versatile intermediate in organic synthesis, particularly valued for its dual functional groups—a tert-butoxycarbonyl (Boc)-protected amine and a carboxylic acid moiety. The Boc group provides stability under basic conditions while allowing selective deprotection under acidic conditions, making it useful in peptide and pharmaceutical synthesis. The hydroxyl and carboxyl groups offer additional reactivity for further derivatization. This compound is commonly employed in the preparation of bioactive molecules, where controlled protection and deprotection strategies are critical. Its high purity and well-defined structure ensure reproducibility in complex synthetic pathways, making it a reliable choice for research and industrial applications.
2-tert-Butoxycarbonylamino-5-hydroxy-benzoic Acid structure
244765-00-2 structure
Product Name:2-tert-Butoxycarbonylamino-5-hydroxy-benzoic Acid
CAS No:244765-00-2
MF:C12H15NO5
MW:253.251203775406
MDL:MFCD02682196
CID:245893
PubChem ID:2757220
Update Time:2025-05-24

2-tert-Butoxycarbonylamino-5-hydroxy-benzoic Acid Chemical and Physical Properties

Names and Identifiers

    • 2-tert-Butoxycarbonylamino-5-hydroxybenzoic acid
    • 2-tert-Butoxycarbonylamino-5-hydroxy-benzoic acid
    • Benzoic acid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxy-
    • 2-(tert-butoxycarbonylamino)-5-hydroxybenzoic acid
    • AC1MBVD4
    • Anthranilicacid,N-Boc-5-hydroxy
    • CTK7G9120
    • n-boc-5-hydroxyanthranilic acid
    • SureCN1767849
    • 10.14272/RYABQTATLDLRQX-UHFFFAOYSA-N.1
    • EN300-1228761
    • CS-0068138
    • 2-((tert-butoxycarbonyl)amino)-5-hydroxybenzoic acid
    • doi:10.14272/RYABQTATLDLRQX-UHFFFAOYSA-N.1
    • 2-[[(1,1-Dimethylethoxy)carbonyl]amino]-5-hydroxybenzoic acid
    • SCHEMBL1767849
    • AKOS010054440
    • 5-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic Acid
    • RYABQTATLDLRQX-UHFFFAOYSA-N
    • 244765-00-2
    • MFCD02682196
    • DTXSID10373777
    • Benzoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-5-hydroxy-
    • AS-36924
    • FT-0657608
    • 2-{[(tert-butoxy)carbonyl]amino}-5-hydroxybenzoic acid
    • Q-103161
    • anthranilic acid, n-boc-5-hydroxy
    • A13585
    • 2-[(TERT-BUTOXYCARBONYL)AMINO]-5-HYDROXYBENZOIC ACID
    • 2-tert-Butoxycarbonylamino-5-hydroxy-benzoic Acid
    • MDL: MFCD02682196
    • Inchi: 1S/C12H15NO5/c1-12(2,3)18-11(17)13-9-5-4-7(14)6-8(9)10(15)16/h4-6,14H,1-3H3,(H,13,17)(H,15,16)
    • InChI Key: RYABQTATLDLRQX-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC(=CC=1C(=O)O)O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 253.09505
  • Monoisotopic Mass: 253.095
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 323
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95.9A^2
  • XLogP3: 2.2

Experimental Properties

  • Density: 1.337±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: >200 °C
  • Boiling Point: 385.6°Cat760mmHg
  • Flash Point: 187°C
  • Refractive Index: 1.601
  • Solubility: Very slightly soluble (0.35 g/l) (25 º C),
  • PSA: 95.86

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2-tert-Butoxycarbonylamino-5-hydroxy-benzoic Acid Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:244765-00-2)2-tert-Butoxycarbonylamino-5-hydroxy-benzoic Acid
Order Number:A13585
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):435.0
Email:sales@amadischem.com

Additional information on 2-tert-Butoxycarbonylamino-5-hydroxy-benzoic Acid

2-tert-Butoxycarbonylamino-5-hydroxy-benzoic Acid: A Comprehensive Overview

The compound with CAS No 244765-00-2, commonly referred to as 2-tert-Butoxycarbonylamino-5-hydroxy-benzoic Acid, is a highly specialized organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a tert-butoxycarbonyl (t-Boc) group, an amino functionality, and hydroxyl and carboxylic acid moieties. The combination of these functional groups makes it a versatile building block for various applications.

Recent advancements in synthetic chemistry have enabled the precise synthesis of 2-tert-Butoxycarbonylamino-5-hydroxy-benzoic Acid, allowing researchers to explore its potential in drug development. The t-Boc group, a well-known protecting group for amines, plays a crucial role in stabilizing the amino functionality during synthesis. This stability is essential for maintaining the integrity of the molecule during complex reaction sequences. The hydroxyl and carboxylic acid groups further enhance the compound's reactivity, making it suitable for various chemical transformations.

One of the most promising applications of this compound lies in its use as an intermediate in the synthesis of bioactive molecules. Recent studies have demonstrated its potential in developing novel therapeutic agents targeting neurodegenerative diseases. For instance, researchers have utilized 2-tert-Butoxycarbonylamino-5-hydroxy-benzoic Acid as a key intermediate in the construction of compounds that exhibit neuroprotective properties. These findings underscore its importance in drug discovery pipelines.

In addition to its role in pharmacology, this compound has also found applications in materials science. The presence of multiple functional groups allows for its incorporation into polymer systems, where it can serve as a crosslinking agent or a site for further functionalization. Recent research has highlighted its potential in developing stimuli-responsive materials, which can respond to external stimuli such as temperature or pH changes. Such materials hold promise for applications in drug delivery systems and sensors.

The synthesis of 2-tert-Butoxycarbonylamino-5-hydroxy-benzoic Acid involves a series of carefully optimized steps to ensure high yields and purity. Key steps include the introduction of the t-Boc group via nucleophilic substitution and subsequent functionalization of the hydroxyl and carboxylic acid groups. Recent advancements in catalytic methods have further improved the efficiency of these reactions, making large-scale production more feasible.

Moreover, computational studies have provided deeper insights into the electronic and steric properties of this compound. These studies have revealed that the spatial arrangement of the functional groups significantly influences its reactivity and selectivity in various reactions. Such insights are invaluable for designing more efficient synthetic routes and optimizing reaction conditions.

In conclusion, 2-tert-Butoxycarbonylamino-5-hydroxy-benzoic Acid is a multifaceted compound with diverse applications across multiple disciplines. Its unique structure and functional groups make it an invaluable tool in modern chemistry. As research continues to uncover new potentials for this compound, it is poised to play an increasingly important role in advancing scientific and technological frontiers.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:244765-00-2)2-tert-Butoxycarbonylamino-5-hydroxy-benzoic Acid
A13585
Purity:99%
Quantity:25g
Price ($):435.0
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